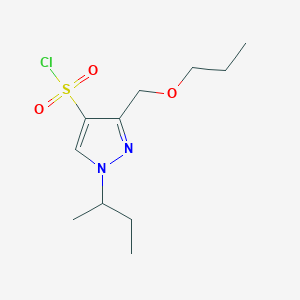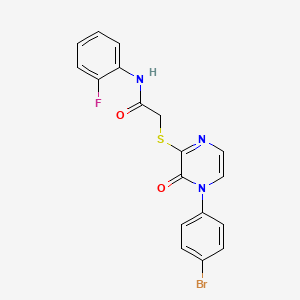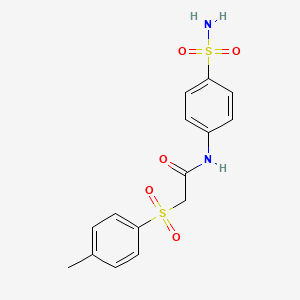
N-(4-sulfamoylphenyl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-sulfamoylphenyl)-2-tosylacetamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of sulfonamide, a class of compounds known for their broad spectrum of biological activity . The compound has been synthesized and studied for its potential inhibitory effects on certain enzymes .
Synthesis Analysis
The compound has been synthesized through various methods. One such method involves the acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . Another method involves coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “N-(4-sulfamoylphenyl)-2-tosylacetamide” has been verified using spectroscopic methods . The compound’s structure allows it to interact with different biomolecular targets, contributing to its broad range of biological activity .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, particularly in its synthesis. For instance, the acylation of 4-thioureidobenzenesulfonamide and the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide are key steps in its synthesis .Scientific Research Applications
- Tosylacetamide has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest that it may interfere with cell cycle progression and disrupt signaling pathways crucial for tumor growth .
- Inflammation plays a pivotal role in various diseases. Tosylacetamide has demonstrated anti-inflammatory effects by modulating cytokines, inhibiting inflammatory enzymes (such as COX-2), and reducing oxidative stress. These properties make it a candidate for developing novel anti-inflammatory drugs .
- Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance. Tosylacetamide acts as a CA inhibitor, potentially impacting processes like pH regulation, ion transport, and bicarbonate production. Researchers have explored its use in treating conditions related to CA dysregulation .
- Tosylacetamide exhibits promising antibacterial and antifungal properties. Studies have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. It may serve as a scaffold for designing new antimicrobial agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Tosylacetamide has been evaluated for its neuroprotective potential. It may mitigate oxidative stress, enhance antioxidant defenses, and protect neurons from damage .
- Tosylacetamide can form stable complexes with transition metal ions. Researchers have synthesized metal complexes containing this ligand and explored their coordination chemistry. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
Anticancer Properties
Anti-Inflammatory Activity
Carbonic Anhydrase Inhibition
Antibacterial and Antifungal Activity
Neuroprotective Effects
Metal Complexes and Coordination Chemistry
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-11-2-6-13(7-3-11)23(19,20)10-15(18)17-12-4-8-14(9-5-12)24(16,21)22/h2-9H,10H2,1H3,(H,17,18)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRFUMOJYUGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-tosylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)
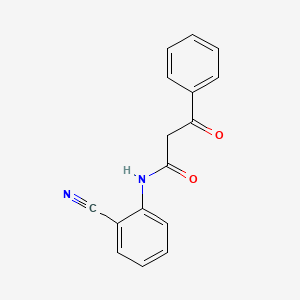
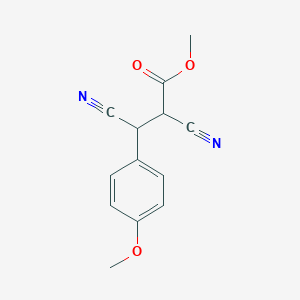
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)
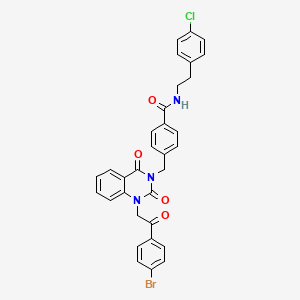

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)
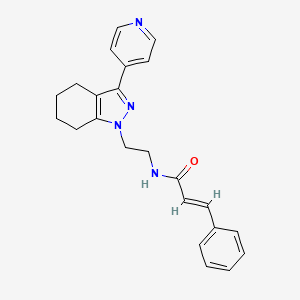
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2820945.png)
